molecular formula C17H20FN7 B2942482 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine CAS No. 1105196-35-7

2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine

Cat. No.: B2942482
CAS No.: 1105196-35-7
M. Wt: 341.394
InChI Key: VMOCHUGLCVCGME-UHFFFAOYSA-N
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Description

2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a synthetic small molecule based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-known adenine bioisostere that facilitates competitive binding at ATP-binding sites of various kinase targets . This compound is designed for biochemical and pharmacological research, particularly in the fields of oncology and signal transduction. The molecular design incorporates key pharmacophoric features: the planar heteroaromatic system occupies the adenine binding pocket, the 4-(4-fluorophenyl)piperazine moiety serves as a hydrophobic tail, and the 2-aminoethyl side chain at the N-1 position provides a potential vector for solubility modulation or further derivatization . This structure aligns with the common features of kinase inhibitors targeting receptors like the Epidermal Growth Factor Receptor (EGFR) . Compounds based on the 1H-pyrazolo[3,4-d]pyrimidine core have demonstrated significant research value as inhibitors of serine-threonine kinases (such as p70S6K, Akt1, and Akt2), which are implicated in cellular proliferation, survival, and metabolism . Furthermore, related analogs have shown potent in vitro antiproliferative activities against human cancer cell lines, such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma), and can act as apoptotic inducers and cell cycle arrest agents . The presence of the fluorophenylpiperazine group is a common feature in ligands for various neurological targets, suggesting potential research applications in neuroscience, though the primary research focus for this specific derivative remains in proliferative diseases . This product is provided for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in a laboratory setting following all applicable safety protocols.

Properties

IUPAC Name

2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN7/c18-13-1-3-14(4-2-13)23-7-9-24(10-8-23)16-15-11-22-25(6-5-19)17(15)21-12-20-16/h1-4,11-12H,5-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOCHUGLCVCGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a fluorophenyl group. Its molecular formula is C19H22FN5C_{19}H_{22}FN_5, with a molecular weight of approximately 353.42 g/mol. The presence of the fluorine atom is believed to enhance its pharmacological properties by improving lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors, particularly dopamine and serotonin receptors. Studies have shown that compounds with similar structures exhibit high affinity for D2 and D4 dopamine receptors, which are crucial in modulating mood and cognition .
  • Anticancer Activity : The pyrazolo[3,4-d]pyrimidine scaffold is known for its anticancer properties. Research indicates that derivatives of this structure can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .

Anticancer Effects

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)12.12 ± 0.54Induction of apoptosis via ROS generation
MCF-7 (Breast)9.59 ± 0.70Inhibition of pim-1 kinase
FaDu (Head & Neck)10.10 ± 0.40Cell cycle arrest and apoptosis induction

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Neuropharmacological Activity

The compound has also been evaluated for its effects on neurotransmitter systems:

  • Dopaminergic Activity : Similar compounds have shown high affinity for dopamine receptors, which could translate into potential therapeutic effects for disorders such as schizophrenia and depression .
  • Serotonergic Modulation : By influencing serotonin pathways, the compound may also exhibit anxiolytic or antidepressant effects, warranting further investigation into its utility in treating mood disorders .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A study involving pyrazolo[3,4-d]pyrimidine derivatives reported enhanced cytotoxicity compared to standard chemotherapeutics like etoposide, emphasizing the need for further exploration of this class of compounds in oncology .
  • Neurotransmitter Receptor Affinity : Research on piperazine derivatives indicated that modifications to the piperazine ring significantly altered receptor binding profiles, suggesting a tailored approach could enhance therapeutic outcomes in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

a. 4-(4-Methoxyphenyl)piperazine Analogues

A key analogue is 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (PubChem). Methoxy groups are also more metabolically labile than fluorine, which may shorten the compound’s half-life .

b. 4-(5-Fluoro-2-Methoxyphenyl)piperazine Derivatives

The compound methyl N-[(2-{4-[4-(5-fluoro-2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}phenyl)methyl]-beta-alaninate () introduces both fluorine and methoxy groups. The dual substitution balances electron-withdrawing effects (fluorine) and solubility (methoxy), but the increased molecular weight (519.57 g/mol ) may reduce blood-brain barrier penetration compared to the target compound .

Modifications to the Pyrazolo[3,4-d]pyrimidine Core

a. Thieno[3,2-d]pyrimidine Hybrids

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () replaces the piperazine ring with a fused thieno-pyrimidine system. However, the absence of a piperazine group may limit interactions with GPCRs (e.g., serotonin receptors) .

b. Benzylpiperazine Derivatives

6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 878063-77-5) incorporates a benzyl group, increasing lipophilicity (MW: 463.96 g/mol ). While this may improve CNS penetration, it raises the risk of off-target effects and metabolic oxidation .

Side Chain Variations

a. Ethanamine vs. Ester Groups

The target compound’s ethanamine side chain contrasts with ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 890894-72-1), which has an ethyl ester. Esters can act as prodrugs but require enzymatic hydrolysis for activation, introducing variability in bioavailability .

b. Aryl Sulfide Substituents

3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether (CAS: 692762-54-2) replaces the piperazine with a sulfur-containing chain. Sulfur atoms may enhance metabolic stability but could also form reactive metabolites .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

  • The 4-fluorophenylpiperazine moiety in the target compound is associated with affinity for serotonin (5-HT₁A) and dopamine receptors, similar to antipsychotic drugs.
  • Analogues with methoxyphenyl groups () may shift selectivity toward adrenergic receptors due to reduced electronegativity.
  • Benzylpiperazine derivatives () are more likely to interact with σ receptors, given their bulkier substituents .

Solubility and Bioavailability

  • The target compound’s ethanamine group improves water solubility compared to esters (e.g., ) or lipophilic benzyl groups ().
  • Fluorine’s electronegativity enhances membrane permeability, whereas methoxy groups () may increase solubility but reduce passive diffusion .

Metabolic Stability

  • Fluorine substitution resists oxidative metabolism, extending half-life compared to methoxy or benzyl groups, which are prone to CYP450-mediated oxidation .

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